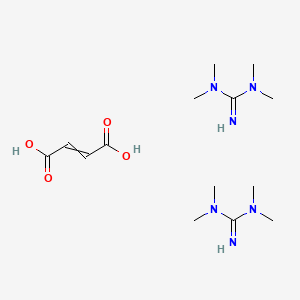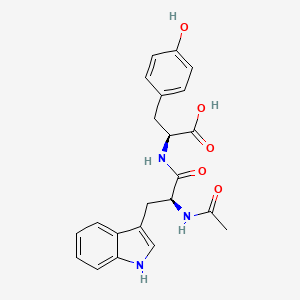![molecular formula C16H20O2 B14187198 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol CAS No. 893752-13-1](/img/structure/B14187198.png)
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds consisting of a furan ring fused to two benzene rings. This specific compound is characterized by the presence of a tert-butyl group at the 3-position and a hydroxyl group at the 2-position of the dibenzofuran structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction of the Dibenzofuran Core: The dibenzofuran core can be partially reduced to form the tetrahydrodibenzo[b,d]furan structure using hydrogenation or other reducing agents.
Hydroxylation: The hydroxyl group can be introduced at the 2-position through selective hydroxylation reactions, such as the use of hydroxylating agents like osmium tetroxide or via directed ortho-metalation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to fully saturate the dibenzofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated dibenzofuran derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: The parent compound without the tert-butyl and hydroxyl groups.
2-Hydroxydibenzofuran: Similar structure but lacks the tert-butyl group.
3-tert-Butyldibenzofuran: Similar structure but lacks the hydroxyl group.
Uniqueness
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol is unique due to the combination of the tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
893752-13-1 |
|---|---|
Fórmula molecular |
C16H20O2 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3-tert-butyl-5a,6,7,8-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h6,8-9,14,17H,4-5,7H2,1-3H3 |
Clave InChI |
IOEKXMVHAIWOMS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C2C3=CCCCC3OC2=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)



![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)


![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)
![4-[(2-Amino-5-nitrophenyl)ethynyl]benzene-1-thiol](/img/structure/B14187174.png)



